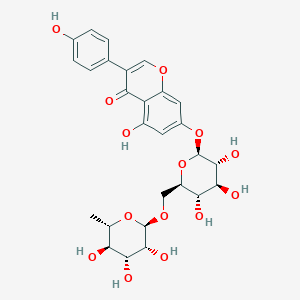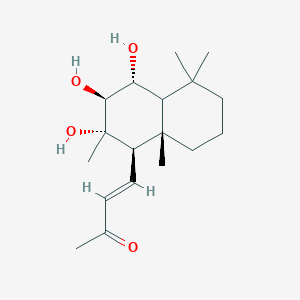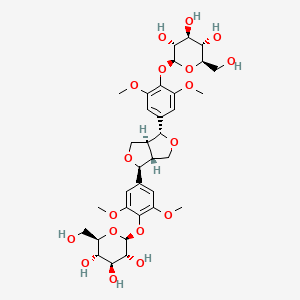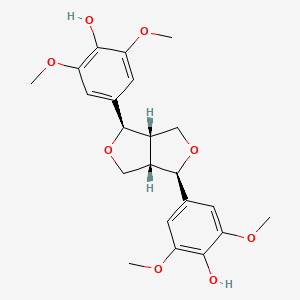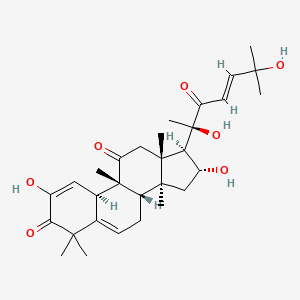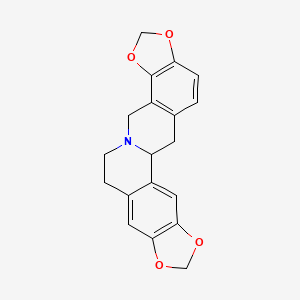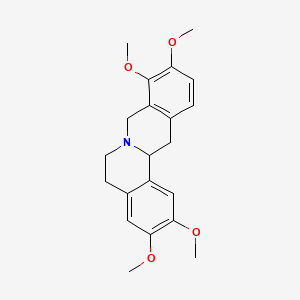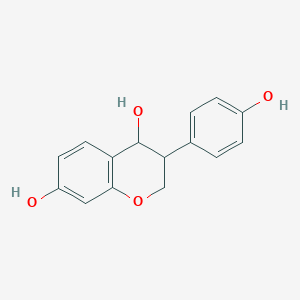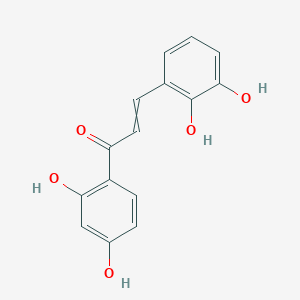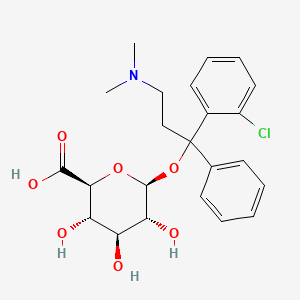
Clofedanol O-|A-D-Glucuronide
Vue d'ensemble
Description
Clofedanol O-|A-D-Glucuronide is a glucuronide derivative of Clofedanol . Glucuronides are the most important class of phase 2 xenobiotic metabolites and typically act in a detoxifying role .
Synthesis Analysis
The synthesis of glucuronides involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to a substrate by any of several types of UDP-glucuronosyltransferase . Synthetic methods for all classes of glucuronides, including O-glucuronides like Clofedanol O-|A-D-Glucuronide, have been reviewed and updated .Molecular Structure Analysis
Clofedanol O-|A-D-Glucuronide contains total 62 bond(s); 34 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl .Chemical Reactions Analysis
Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, is an antitussive used for the symptomatic relief of acute cough caused by minor throat and bronchial irritation . It suppresses the cough reflex by a direct effect on the cough center in the medulla of the brain .Physical And Chemical Properties Analysis
The physical and chemical properties of glucuronides like Clofedanol O-|A-D-Glucuronide are influenced by the attached drug moiety in terms of the steric and electronic environment of the ester linkage to the sugar .Applications De Recherche Scientifique
Metabolite Identification and Characterization
- In a study by Eckhardt, Goenechea, and Tondorf (1977), ten excretory products of Clofedanol were identified in human urine. Among these, metabolites related to Clofedanol O-A-D-Glucuronide were observed after hydrolysis with beta-glucuronidase, indicating its presence as a metabolite in human excretion processes (Eckhardt, Goenechea, & Tondorf, 1977).
Glucuronidation and Drug Metabolism
- Glucuronidation, a major pathway in drug metabolism, involves the addition of glucuronic acid to substances like Clofedanol. Miners, Robson, and Birkett (1984) found that factors such as gender and oral contraceptive steroids significantly affect the rate of glucuronidation in drugs like Clofibric acid, which is closely related to Clofedanol (Miners, Robson, & Birkett, 1984).
Covalent Binding and Toxicity
- Sallustio et al. (1991) showed that acyl-glucuronide conjugates like Clofibric acid glucuronide can bind covalently to proteins, suggesting a potential role in drug toxicity and adverse reactions (Sallustio, Knights, Roberts, & Zacest, 1991).
Genotoxicity and Carcinogenicity Considerations
- Research by Sallustio et al. (1997) on acyl glucuronide metabolites of Clofibric acid indicated that these metabolites might have genotoxic effects, raising concerns about their potential role in carcinogenicity (Sallustio, Harkin, Mann, Krivickas, & Burcham, 1997).
Therapeutic Applications and Efficacy
- Eghbalian et al. (2013) studied the use of Clofibrate, a compound related to Clofedanol, in treating neonatal hyperbilirubinemia, highlighting its potential therapeutic application (Eghbalian, Monsef, Alam Ghomi, & Monsef, 2013).
Species and Sex Differences in Drug Metabolism
- Mukai et al. (2015) demonstrated significant differences in the glucuronidation of drugs like Propofol across different species and sexes, which could be relevant to the metabolism of Clofedanol O-A-D-Glucuronide (Mukai, Isobe, Okada, Murata, Shigeyama, & Hanioka, 2015).
Safety And Hazards
Clofedanol, the parent compound of Clofedanol O-|A-D-Glucuronide, has local anesthetic, antispasmodic, and antihistamine properties, and may have anticholinergic effects at high doses . Adverse effects may include irritability, drowsiness, nightmares, vertigo, nausea or vomiting, visual disturbances or hallucinations, and urticaria .
Orientations Futures
There has been a significant increase of interest in many aspects of glucuronide chemistry and biology . A lively debate has continued for several years on whether O-acyl glucuronide metabolites of carboxylic acids are toxic, affecting both the safety assessment of well-used drugs and new drug development programmes .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[1-(2-chlorophenyl)-3-(dimethylamino)-1-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO7/c1-25(2)13-12-23(14-8-4-3-5-9-14,15-10-6-7-11-16(15)24)32-22-19(28)17(26)18(27)20(31-22)21(29)30/h3-11,17-20,22,26-28H,12-13H2,1-2H3,(H,29,30)/t17-,18-,19+,20-,22-,23?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHMHPGOIYNCEV-FXACLYGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCC(C1=CC=CC=C1)(C2=CC=CC=C2Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747367 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Clofedanol O-beta-D-glucuronide | |
CAS RN |
66171-85-5 | |
| Record name | 1-(2-Chlorophenyl)-3-(dimethylamino)-1-phenylpropyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




